molecular formula C9H15NO4 B2538950 Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate CAS No. 93423-88-2

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate

Cat. No. B2538950
CAS RN: 93423-88-2
M. Wt: 201.222
InChI Key: YCWGTZNCRJOYQK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate, or MECPC, is a chiral molecule that has been widely studied for its potential applications in the fields of chemistry and biochemistry. MECPC is a derivative of pyrrolidine, a five-membered heterocyclic compound that is found in many natural products. It has been used as a chiral auxiliary in asymmetric synthesis and has been studied for its potential as a catalyst in organic synthesis. In addition, MECPC has been investigated for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Dipeptides

“Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate” can be used in the synthesis of homo and heterochiral dipeptides containing L-alanine and D/L 2-methyl allo-hydroxyl prolines . This method involves direct aminolysis of bicyclic lactones derived from D/L alanine .

Study of Pyrrolidine Ring Puckering

This compound can be used to study the impact of C-2 methylation and its spatial orientation on the pyrrolidine ring puckering and prolyl amide bond configuration . The studies reveal that C-2 methylation causes the prolyl amide bond to exist exclusively in the trans geometry in both homo- and heterochiral dipeptides .

Development of Metal–Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

“Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate” can be used in the synthesis of chiral pyrrolidine functionalized MOFs and COFs . These materials have been systematically summarized for their synthetic strategies and related applications .

Asymmetric Catalysis

Proline, a natural amino acid, is an excellent, efficient, and versatile organocatalyst for various asymmetric reactions . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .

Development of Heterogeneous Catalysts

Proline and related derivatives have been incorporated into porous silica and traditional inorganic porous crystalline materials such as zeolite to construct heterogeneous catalysts . However, these materials always display limited BET surface area; furthermore, the weak interaction of the host material and the guest functional molecules always leads to undesired guest leaching .

Divergent Intermolecular Coupling Strategies

“Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate” can be used in divergent intermolecular coupling strategies that can access diverse N-heterocycles directly from olefins . The radical-to-polar mechanistic switching is key for the divergent cyclization processes .

properties

IUPAC Name

1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGTZNCRJOYQK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate

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